(+)-Cevimeline hydrochloride hemihydrate (+)-Cevimeline hydrochloride hemihydrate Cevimeline hydrochloride hemihydrate, a  novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20738055
InChI:
SMILES:
Molecular Formula: C10H17NOS.HCl.1/2H2O
Molecular Weight: 244.78

(+)-Cevimeline hydrochloride hemihydrate

CAS No.:

Cat. No.: VC20738055

Molecular Formula: C10H17NOS.HCl.1/2H2O

Molecular Weight: 244.78

* For research use only. Not for human or veterinary use.

(+)-Cevimeline hydrochloride hemihydrate -

Specification

Molecular Formula C10H17NOS.HCl.1/2H2O
Molecular Weight 244.78

Introduction

Chemical Identity and Structure

Chemical Composition and Properties

(+)-Cevimeline hydrochloride hemihydrate is chemically identified as cis-2'-methylspiro{1-azabicyclo[2.2.2]octane-3,5'- oxathiolane} hydrochloride, hydrate (2:1). Its empirical formula is C₁₀H₁₇NOS·HCl·½H₂O with a molecular weight of 244.79 g/mol . The compound exists as a white to off-white crystalline powder with a melting point range of 201-203°C .

The pharmaceutical formulation of cevimeline as a hydrochloride hemihydrate was developed because cevimeline base exists as a liquid at ambient conditions (melting point 20-25°C), making the salt form necessary for solid oral dosage forms . This compound demonstrates distinct solubility characteristics, being freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% aqueous solution ranges from 4.6 to 5.6 .

Stereochemistry and Isomeric Forms

The synthesis of cevimeline produces both cis- and trans-isomers, but only the cis-isomer is recognized as the active pharmaceutical ingredient (API) and utilized in the finished formulation . Structural and physicochemical investigations have revealed that the cis-isomer, which constitutes the therapeutic form, possesses less dense crystal packing, a lower melting point, and higher solubility compared to its trans counterpart . The stereochemical configuration is critical to the compound's pharmacological activity and efficacy.

Pharmacological Profile

Mechanism of Action

Cevimeline functions as a cholinergic agonist with selective binding affinity for muscarinic receptors, particularly the M₁ and M₃ subtypes that are prevalent in exocrine glands . By activating these receptors, cevimeline stimulates the parasympathetic nervous system, which leads to increased secretion from exocrine glands, including salivary glands . This mechanism forms the basis for its therapeutic application in conditions characterized by decreased salivary flow.

Pharmacokinetics

The pharmacokinetic profile of cevimeline hydrochloride hemihydrate has been well-characterized through various studies. Following oral administration, the compound is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . When administered with food, there is a decrease in the rate of absorption, with the peak concentration reduced by approximately 17.3% and the time to peak concentration increasing from 1.53 hours (fasting) to 2.86 hours (post-meal) .

The volume of distribution is approximately 6 L/kg, indicating extensive tissue distribution . Protein binding is relatively low at less than 20%, suggesting that drug interactions due to protein binding displacement are unlikely to be clinically significant . The mean elimination half-life of cevimeline is 5±1 hours .

Metabolism and Excretion

Cevimeline undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 isozymes CYP2D6 and CYP3A4 . The metabolic pathways include:

  • Conversion to cis and trans-sulfoxide metabolites (approximately 44.5%)

  • Formation of glucuronic acid conjugates (approximately 22.3%)

  • N-oxidation (approximately 4%)

Additionally, about 8% of the trans-sulfoxide metabolite undergoes subsequent conversion to the corresponding glucuronic acid conjugate . Excretion occurs predominantly via the renal route, with 84% of a 30 mg dose excreted in the urine within 24 hours and 97% within seven days . Fecal excretion is minimal, accounting for only 0.5% of the dose after seven days .

Clinical Applications

Approved Indications

Cevimeline hydrochloride hemihydrate, marketed under the trade name Evoxac, is primarily indicated for the treatment of symptoms of dry mouth in patients with Sjögren's syndrome . Sjögren's syndrome is an autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, particularly the salivary and lacrimal glands, resulting in diminished secretory function and symptoms of dryness.

Clinical Efficacy

Evidence from Clinical Trials

A pivotal 6-week, randomized, double-blind, placebo-controlled study involving 75 patients with Sjögren's syndrome demonstrated the efficacy of cevimeline in improving symptoms of dry mouth . The study compared cevimeline at doses of 30 mg three times daily (90 mg/day) and 60 mg three times daily (180 mg/day) with placebo.

Objective and Subjective Measures of Efficacy

A subsequent study published in the Archives of Internal Medicine further validated these findings. This study, which also utilized a randomized, double-blind, placebo-controlled design with 75 patients across eight clinical facilities in the United States, assessed both subjective responses using global patient evaluation and visual analog scales, and objective measures of salivary flow .

The results demonstrated that patients treated with cevimeline experienced significant improvements in dry mouth symptoms, increased salivary flow, and reduced reliance on artificial saliva compared to those receiving placebo . These outcomes were observed in both cevimeline dosage groups, confirming the compound's efficacy in addressing the primary symptoms of Sjögren's syndrome-associated xerostomia.

Pharmaceutical Development

Formulation Considerations

The development of the pharmaceutical formulation of cevimeline presented unique challenges due to the physical properties of the free base. Given that cevimeline base is a liquid at room temperature (melting point 20-25°C), the formulation as a solid hydrochloride hemihydrate was crucial for developing a stable oral dosage form .

Comparison with Alternative Treatments

Other Muscarinic Agonists

Cevimeline belongs to a class of cholinergic agents used in the management of xerostomia. Similar medications include:

  • Pilocarpine: Another parasympathomimetic agent used for dry mouth in Sjögren's syndrome

  • Bethanechol: A muscarinic parasympathomimetic with longer-lasting effects

While these agents share a similar mechanism of action, cevimeline demonstrates a more selective affinity for M₁ and M₃ receptors, which may confer a more favorable therapeutic index for salivary stimulation with potentially fewer adverse effects related to non-specific muscarinic activation.

Therapeutic Advantages

The selective action of cevimeline on M₁ and M₃ muscarinic receptors provides a targeted approach to stimulating salivary secretion. This selectivity may reduce the incidence of adverse effects associated with broader muscarinic activation. Additionally, the established efficacy in clinical trials and the convenient dosing regimen of three times daily make cevimeline a valuable option in the management of Sjögren's syndrome-associated xerostomia.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator